CID 78060857
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Overview
Description
The compound with the identifier “CID 78060857” is known as Mesitaldehyde. It is a derivative of benzaldehyde, characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 6. This compound is a colorless aromatic aldehyde with a characteristic odor and is commonly used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes .
Preparation Methods
Mesitaldehyde can be synthesized through several methods:
Oxidation of Mesitylene: This method involves the oxidation of mesitylene in an acidic medium, typically using oxidants like chromium trioxide or potassium permanganate.
Formylation of Mesitylene: This method involves reacting mesitylene with a formyl group source such as paraformaldehyde or N,N-Dimethylformamide under specific conditions with a suitable catalyst.
Chemical Reactions Analysis
Mesitaldehyde undergoes various types of chemical reactions:
Electrophilic Substitution Reactions: The presence of electron-donating methyl groups activates the aromatic ring for further electrophilic substitution reactions.
Oxidation Reactions: Mesitaldehyde can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: It can be reduced to form corresponding alcohols.
Common reagents and conditions used in these reactions include oxidants like potassium permanganate and chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions include carboxylic acids and alcohols .
Scientific Research Applications
Mesitaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of mesitaldehyde involves its reactivity as an aldehyde. The electron-donating methyl groups attached to the benzene ring activate the aromatic ring for electrophilic substitution reactions. This activation allows mesitaldehyde to participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Mesitaldehyde is unique due to the presence of three methyl groups attached to the benzene ring, which significantly enhances its reactivity compared to other benzaldehyde derivatives. Similar compounds include:
Benzaldehyde: The parent compound without any methyl groups.
Toluene: A methyl-substituted benzene without the aldehyde group.
Acetophenone: A methyl-substituted benzene with a ketone group instead of an aldehyde.
Mesitaldehyde’s unique structure with three methyl groups makes it more reactive and suitable for specific applications in organic synthesis compared to these similar compounds .
Properties
Molecular Formula |
C15H19O2Si3 |
---|---|
Molecular Weight |
315.56 g/mol |
InChI |
InChI=1S/C15H19O2Si3/c1-18-16-20(17-19(2)3,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
YAOKBAHISAGMIU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)C |
Origin of Product |
United States |
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